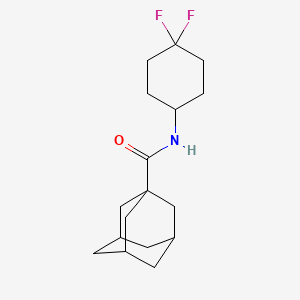

(3r,5r,7r)-N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

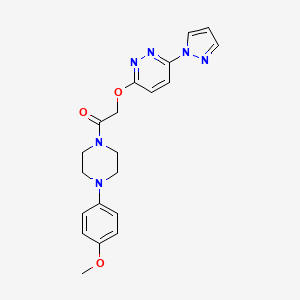

(3r,5r,7r)-N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide, also known as DF-MK-2866 or simply MK-2866, is a selective androgen receptor modulator (SARM) that has gained attention in the field of scientific research due to its potential applications in various areas such as muscle wasting, osteoporosis, and androgen replacement therapy.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

New Polyamides with Adamantyl Moieties

A series of new polyamides were synthesized by direct polycondensation, showcasing medium inherent viscosities and number-average molecular weights. These polyamides exhibited high tensile strengths and glass transition temperatures, indicating their potential for high-performance material applications (Chern, Shiue, & Kao, 1998).

Catalytic Synthesis of N-Aryladamantane-1-carboxamides

Through the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized, offering a method for the preparation of these compounds with good yields (Shishkin et al., 2020).

Stable Carbocation in Criegee Rearrangement

A study on the selective oxidative cleavage-cyclization of adamantane highlighted the formation of a stable carbocation, demonstrating a method for the synthesis of bicyclo[3.3.1]nonane and oxaadamantane derivatives (Krasutsky et al., 2000).

Materials Science and Polymer Chemistry

Polyimides Based on Adamantane

Research into adamantane-based polyimides has shown that these compounds exhibit low dielectric constants and low moisture absorptions, making them suitable for applications in the electronics industry due to their good solubility and mechanical properties (Chern & Shiue, 1997).

Adamantyl-Containing Polyamide-Imides

A new diimide-dicarboxylic acid with an adamantyl group was synthesized, leading to the preparation of polyamide-imides (PAIs) with high inherent viscosities. These PAIs showed good solubility, transparency, flexibility, and thermal stability, suggesting their utility in high-performance applications (Liaw & Liaw, 2001).

Mecanismo De Acción

Target of Action

Adamantane, a structural component of this compound, has been found to interact withCamphor 5-monooxygenase

Mode of Action

It’s suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in certain proteins . This could potentially alter the protein’s function, but more research is needed to confirm this.

Pharmacokinetics

In silico techniques have been used to predict the pharmacokinetic and toxicity profiles of similar adamantane-linked compounds .

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F2NO/c18-17(19)3-1-14(2-4-17)20-15(21)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMASZSZRNUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)

![ethyl 3-cyano-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2403471.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)

![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)

![4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one](/img/structure/B2403487.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)